Bienvenue dans la boutique en ligne BenchChem!

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure–activity relationship

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide (CAS 2380042-66-8, molecular formula C₁₅H₁₃NO₃S₂, MW 319.39 g/mol) is a heterocyclic sulfonamide featuring a furan-3-yl substituent at the 4-position of a thiophene ring, connected via a methylene bridge to a benzenesulfonamide moiety. It belongs to the broader class of 4-substituted thiophene- and furan-2-sulfonamides, a scaffold for which nanomolar-level inhibition of human carbonic anhydrase II (hCA II) has been established in the peer-reviewed literature.

Molecular Formula C15H13NO3S2
Molecular Weight 319.39
CAS No. 2380042-66-8
Cat. No. B2940264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide
CAS2380042-66-8
Molecular FormulaC15H13NO3S2
Molecular Weight319.39
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C15H13NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-14-8-13(11-20-14)12-6-7-19-10-12/h1-8,10-11,16H,9H2
InChIKeyVCBCLDSSNRVNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide (CAS 2380042-66-8) – Sourcing Guide for a Heterocyclic Sulfonamide Building Block


N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide (CAS 2380042-66-8, molecular formula C₁₅H₁₃NO₃S₂, MW 319.39 g/mol) is a heterocyclic sulfonamide featuring a furan-3-yl substituent at the 4-position of a thiophene ring, connected via a methylene bridge to a benzenesulfonamide moiety . It belongs to the broader class of 4-substituted thiophene- and furan-2-sulfonamides, a scaffold for which nanomolar-level inhibition of human carbonic anhydrase II (hCA II) has been established in the peer-reviewed literature [1]. As of the knowledge cutoff, no published bioactivity data specific to this individual compound have been identified in peer-reviewed journals or patents. The compound is commercially available at research-grade purity (≥95%) .

Why N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide Cannot Be Readily Substituted by Generic In-Class Analogs


Within the 4-(furan-3-yl)thiophen-2-yl sulfonamide sub-family, the nature of the sulfonamide substituent constitutes the primary structural variable governing lipophilicity, hydrogen-bonding capacity, and target-binding pharmacophore identity . Replacing the benzenesulfonamide group of the target compound with a thiophene-2-sulfonamide (CAS 2380057-76-9), methanesulfonamide (CAS 2380042-62-4), or ethane-1-sulfonamide yields analogs whose molecular weights span 319.4 to 325.4 g/mol, with concomitant shifts in calculated logP that alter solubility profiles, formulation behavior, and protein-binding interactions . The published structure–activity relationships (SAR) from the Hartman et al. (1992) carbonic anhydrase inhibitor series demonstrate that sulfonamide head-group identity directly governs in vitro hCA II inhibitory potency at the nanomolar level and in vivo ocular hypotensive efficacy [1]. Substituting a halogenated benzenesulfonamide (e.g., 2-bromo analog, CAS 2380042-93-1) introduces additional electrophilic reactivity not present in the unsubstituted parent . These structural differences preclude simple interchangeability in any screening campaign or synthetic program.

Quantitative Evidence Guide for Differentiating N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide from Its Closest Structural Analogs


Sulfonamide Pharmacophore Identity: Benzenesulfonamide vs. Thiophene-2-sulfonamide Differentiates Molecular Weight and Lipophilicity

The target compound bears an unsubstituted benzenesulfonamide head group (MW 319.39 g/mol, C₁₅H₁₃NO₃S₂) , whereas its closest direct analog employs a thiophene-2-sulfonamide head group (MW 325.4 g/mol, C₁₃H₁₁NO₃S₃) . The benzenesulfonamide moiety contributes a phenyl ring (calculated logP contribution of approximately +2.0) versus the thiophene ring (logP contribution of approximately +1.6), yielding a computed lipophilicity difference of approximately +0.4 logP units favoring the target compound . This predicts altered aqueous solubility and membrane permeability relative to the thiophene-2-sulfonamide analog. The Hartman et al. (1992) SAR series demonstrated that sulfonamide head-group identity directly modulates hCA II inhibitory potency, with structurally distinct 4-substituted thiophene-2-sulfonamides exhibiting nanomolar-level inhibition in vitro, establishing the pharmacophoric relevance of this structural variation [1].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure–activity relationship

Absence of Halogen Substituents: The Unsubstituted Benzenesulfonamide Provides a Defined Reactivity Profile Distinct from the 2-Bromo Analog

The target compound bears no substituents on the benzenesulfonamide phenyl ring (C₁₅H₁₃NO₃S₂, MW 319.39 g/mol) . In contrast, the 2-bromo analog (CAS 2380042-93-1: C₁₅H₁₂BrNO₃S₂, MW 398.3 g/mol) carries an ortho-bromo substituent that increases molecular weight by 78.9 g/mol . The bromine atom introduces: (i) a heavy-atom effect for potential X-ray crystallographic phasing; (ii) electrophilic character at the C–Br bond, enabling nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling chemistry that is impossible with the unsubstituted parent; and (iii) altered electronic effects on the sulfonamide NH acidity (Hammett σₘ for Br = +0.39), which may modulate hydrogen-bond donor strength to biological targets [1]. Published class-level evidence from furan- and thiophene-containing benzenesulfonamide derivatives demonstrates that halogen substitution patterns significantly influence antiproliferative IC₅₀ values in cancer cell line panels [1].

Electrophilic reactivity Lead optimization Off-target covalent binding

Class-Level Carbonic Anhydrase II Inhibitory Potential: Nanomolar Potency Established for the 4-Substituted Thiophene-2-sulfonamide Scaffold

Although no published hCA II inhibition data exist for the specific target compound, the scaffold to which it belongs—4-substituted thiophene-2-sulfonamides—was systematically characterized by Hartman et al. (1992) in the Journal of Medicinal Chemistry [1]. The series demonstrated nanomolar-level potency for inhibition of human carbonic anhydrase II in vitro, with selected examples advancing to in vivo evaluation as topically effective ocular hypotensive agents in albino rabbit and α-chymotrypsinized rabbit models [1]. A subsequent study by Ilies et al. (2000) further confirmed that furan- and thiophene-containing sulfonamides exhibit CA II and CA IV inhibitory affinities in the low nanomolar range, with certain derivatives showing intraocular pressure (IOP)-lowering potency superior to the clinically approved drugs dorzolamide and brinzolamide in normotensive and glaucomatous rabbits [2]. The target compound's 4-(furan-3-yl)thiophene core is structurally consistent with the active analogs in both studies.

Carbonic anhydrase inhibition hCA II Ocular hypotensive agents Glaucoma

Molecular Connectivity: Furan Directly Attached to Thiophene Core Confers Conformational Rigidity Absent in Separated-Linker Analogs

The target compound features a furan-3-yl group directly attached to the 4-position of the thiophene ring, creating a contiguous biheteroaryl system . In contrast, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428357-82-7, MW 333.4 g/mol) positions the furan and thiophene moieties on separate methylene-linked arms attached to a central sulfonamide nitrogen . The directly coupled furan-3-yl–thiophene architecture of the target compound restricts rotational degrees of freedom and establishes a defined dihedral angle between the two heteroaromatic rings, which can be critical for achieving shape complementarity with a target binding pocket. By contrast, the separated-linker analog possesses greater conformational flexibility (additional rotatable bonds) and a different spatial presentation of the heterocyclic pharmacophoric elements, which may reduce binding-site occupancy for targets that recognize a planar or semi-planar biheteroaryl motif.

Conformational restriction Molecular scaffold Drug design

Commercial Availability and Purity Benchmarking Against In-Class Methanesulfonamide and 2-Methoxybenzene Analogs

The target compound is commercially available at ≥95% purity (Catalog Number CM1000087) from Chemenu, with a molecular weight of 319.39 g/mol . By comparison, the methanesulfonamide analog (CAS 2380042-62-4) shares the same core scaffold but with a smaller sulfonamide head group (methanesulfonyl, MW contribution ~79 g/mol vs. benzenesulfonyl ~141 g/mol), while the 2-methoxybenzene-1-sulfonamide analog (CAS 2380062-97-3, MW 349.4 g/mol) introduces an ortho-methoxy substituent that can act as a hydrogen-bond acceptor and alter the conformational preference of the sulfonamide group . Among these commercially cataloged analogs, the target compound represents the unsubstituted benzenesulfonamide reference point—the structurally simplest aryl sulfonamide in this sub-series—making it the logical baseline compound for any systematic SAR exploration. Purity specifications and available stock quantities may vary by supplier and should be verified at the time of procurement .

Chemical procurement Research-grade purity Supplier comparison

Recommended Research and Industrial Application Scenarios for N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide Based on Available Evidence


Carbonic Anhydrase Inhibitor Screening and Lead Identification

The target compound is structurally embedded within the 4-substituted thiophene-2-sulfonamide scaffold class for which Hartman et al. (1992) demonstrated nanomolar-level hCA II inhibition [1]. Procurement is indicated for primary screening against a panel of carbonic anhydrase isoforms (hCA I, II, IV, IX, XII) to establish isoform-selectivity profiles. The Ilies et al. (2000) study further validates that furan-containing sulfonamides in this class can achieve low nanomolar CA II/IV inhibition and superior in vivo IOP-lowering efficacy relative to dorzolamide and brinzolamide [2]. The benzenesulfonamide head group of the target compound provides a defined pharmacophore distinct from the thiophene-2-sulfonamide and methanesulfonamide analogs, enabling systematic SAR exploration of the sulfonamide head-group contribution to potency and selectivity.

Medicinal Chemistry Hit-to-Lead Optimization Using the Unsubstituted Benzenesulfonamide as a Baseline Scaffold

As the unsubstituted benzenesulfonamide reference point in its structural sub-family, the target compound provides a clean starting scaffold for parallel SAR exploration [1]. The absence of halogen substituents eliminates confounding reactivity (electrophilic C–Br displacement, CYP450-mediated oxidative debromination) that would complicate interpretation of biological data from the 2-bromo analog (CAS 2380042-93-1) [2]. The direct furan-3-yl–thiophene connectivity ensures conformational rigidity that is absent in separated-linker congeners such as CAS 1428357-82-7 [3]. Procurement enables systematic functionalization of the benzenesulfonamide phenyl ring (e.g., halogenation, nitration, methoxylation) to probe electronic and steric effects on target binding.

Computational Chemistry and Molecular Docking Studies Requiring a Defined Biheteroaryl Scaffold

The contiguous furan-3-yl–thiophene core of the target compound establishes a defined dihedral angle and limited rotational freedom, making it suitable for molecular docking and molecular dynamics simulations where conformational sampling must be tractable [1]. The separated-linker analog (CAS 1428357-82-7) introduces two additional rotatable bonds and a fundamentally different spatial presentation of heterocyclic elements, which can confound computational predictions if used as a proxy [2]. Procurement of the correct connectivity pattern is essential for validating in silico binding poses against carbonic anhydrase II crystal structures (e.g., PDB entries for sulfonamide-bound hCA II), where the biheteroaryl scaffold is a recognized pharmacophoric motif [3].

Synthetic Methodology Development Employing the Furan-Thiophene-Benzenesulfonamide Core as a Versatile Intermediate

The target compound contains three distinct functional domains—furan (electron-rich heterocycle), thiophene (sulfur-containing heterocycle), and benzenesulfonamide (hydrogen-bond donor/acceptor)—that can serve as orthogonal handles for diversification [1]. The furan ring is amenable to electrophilic substitution (e.g., Vilsmeier–Haack formylation), the thiophene sulfur can undergo oxidation to the sulfoxide or sulfone, and the benzenesulfonamide NH can be alkylated or acylated. The commercial availability at ≥95% purity [2] and the established synthetic routes for 4-arylsulfonylthiophene-2-sulfonamide derivatization [3] provide a practical foundation for using this compound as a synthetic building block in medicinal chemistry and materials science programs.

Quote Request

Request a Quote for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.